Structural Uniqueness: A Succinimidyl-Functionalized Thiophene Urea Not Found in Known Clinical sEH or S6K Inhibitors
A substructure search reveals that the combination of a 2,5-dioxopyrrolidin-1-yl group directly attached to an ethoxyethyl urea chain bearing a thiophen-2-ylmethyl terminus is absent from major clinical-stage sEH inhibitors like AR9281 and GSK2256294 , as well as from the published thiophene urea S6K inhibitor series [1]. AR9281 and GSK2256294 utilize distinct substituents (adamantyl/trifluoromethoxyphenyl vs. thiophenylmethyl) and lack the succinimidyl group entirely. This unique chimera design permits a dual-use strategy: the molecule can serve as a stand-alone inhibitor probe or as a ready-to-conjugate amine-reactive handle for creating PROTACs, fluorescent probes, or antibody-drug conjugates without additional linker derivatization. Such versatility is not provided by any single comparator.
| Evidence Dimension | Presence of amine-reactive succinimidyl group in a thiophene urea scaffold |
|---|---|
| Target Compound Data | Contains 2,5-dioxopyrrolidin-1-yl group directly connected to ethoxyethyl urea; thiophen-2-ylmethyl terminus |
| Comparator Or Baseline | AR9281: no succinimidyl group; adamantyl and trifluoromethoxyphenyl termini. GSK2256294: no succinimidyl group; distinct triazine-containing scaffold. Published S6K thiophene ureas: lack the succinimidyl-ethoxyethyl spacer. |
| Quantified Difference | Qualitative structural difference; no direct bioactivity comparison possible due to lack of public data. |
| Conditions | Structural comparison based on published chemical structures of comparators. |
Why This Matters
The succinimidyl group enables one-step conjugation to primary amines, a critical advantage for researchers building targeted protein degradation or imaging tools without needing separate linker synthesis.
- [1] Ye P, et al. Potent and selective thiophene urea-templated inhibitors of S6K. Bioorg Med Chem Lett. 2011;21(2):849-852. PMID: 21185721. View Source
